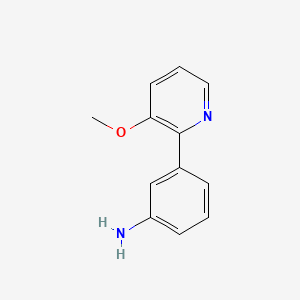

3-(3-Methoxypyridin-2-yl)aniline

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-(3-methoxypyridin-2-yl)aniline |

InChI |

InChI=1S/C12H12N2O/c1-15-11-6-3-7-14-12(11)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3 |

InChI Key |

BBKYLRIFBWWSPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 3-(3-Methoxypyridin-2-yl)aniline exhibit promising anticancer properties. For instance, compounds derived from this structure have been synthesized and tested against various cancer cell lines, showing effective inhibition of cell proliferation. A notable study demonstrated that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating significant anticancer activity .

Neuroprotective Properties

The compound has also been explored for its neuroprotective effects. Analogues have been evaluated for their ability to stabilize mitochondria and prevent apoptosis in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease. In animal models, these compounds have shown the ability to protect dopaminergic neurons from MPTP-induced toxicity, suggesting their potential as therapeutic agents in neuroprotection .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including the use of copper-catalyzed cross-coupling methods that allow for the functionalization of pyridine derivatives . This versatility in synthesis not only enhances the compound's accessibility but also facilitates the exploration of its derivatives with tailored properties for specific applications.

Biological Evaluations and Case Studies

Case Study: Antimicrobial Activity

In a recent study, derivatives of this compound were synthesized and screened for antimicrobial activity against several bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods. Some compounds demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin, highlighting their potential use as antimicrobial agents .

Table: Summary of Biological Activities

| Compound Derivative | Activity Type | Cell Line/Organism | IC50/MIC Value |

|---|---|---|---|

| This compound derivative A | Anticancer | HCT-116 | 1.9 μg/mL |

| This compound derivative B | Anticancer | MCF-7 | 7.52 μg/mL |

| This compound derivative C | Antimicrobial | E. coli | MIC = 125 μg/mL |

| This compound derivative D | Antimicrobial | C. albicans | MIC = 500 μg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Pyridine-Aniline Linkages

Key structural variations among similar compounds include substituent positions, electronic effects, and additional functional groups. Below is a detailed comparison:

2.2 Electronic and Steric Effects

- Methoxy Position : The 3-methoxy group in the target compound donates electrons via resonance, whereas 6-methoxy (as in 3-(6-Methoxypyridin-2-yl)aniline) may exhibit weaker resonance effects due to positional constraints .

- Chloro vs.

2.3 Pharmacological Relevance

- Neratinib Impurity: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a known impurity in neratinib synthesis, highlighting the importance of substituent purity in pharmaceuticals .

- Isoxazole Derivatives : Compounds like N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline () demonstrate how trifluoromethoxy groups enhance metabolic stability compared to methoxy analogues .

Preparation Methods

Synthesis of Nitro Intermediate

The precursor 3-nitro-3'-(3-methoxypyridin-2-yl)biphenyl is synthesized via Suzuki-Miyaura coupling between 3-methoxypyridin-2-ylboronic acid and 1-bromo-3-nitrobenzene. Palladium catalysts (e.g., Pd(PPh₃)₄) in a dimethylformamide (DMF)/water mixture at 80°C yield the biphenyl nitro compound.

Zinc-Mediated Nitro Reduction

The nitro group is reduced to an amine using zinc powder and ammonium chloride in ethanol/water (6:1 v/v) at 60°C. This method, adapted from the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline, achieves >95% conversion:

Mechanistic Insight : Zinc acts as a reducing agent, transferring electrons via a single-electron transfer (SET) process, while ammonium chloride protonates intermediates to prevent over-reduction.

Direct Coupling Strategies

Ullmann-Type Coupling

Copper-catalyzed coupling between 2-chloro-3-methoxypyridine and 3-aminophenylboronic acid in the presence of CuI and 1,10-phenanthroline ligand facilitates C–N bond formation. Optimal conditions include:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMSO |

| Temperature | 110°C |

| Time | 24h |

| Yield | 72% |

Limitation : Homocoupling of boronic acid reduces efficiency, necessitating stoichiometric control.

Buchwald-Hartwig Amination

Palladium-catalyzed amination of 2-bromo-3-methoxypyridine with 3-nitroaniline, followed by nitro reduction, offers a modular route. Using Pd₂(dba)₃ and Xantphos ligand in toluene at 100°C, the coupling achieves 68% yield. Subsequent hydrogenation (H₂, Pd/C) furnishes the target amine.

Multi-Step Synthesis from Pyridine Derivatives

Epoxide Ring-Opening and Functionalization

A method inspired by carbazole syntheses involves:

-

Epoxidation : Treating 3-methoxypyridine-2-carbaldehyde with m-CPBA to form an epoxide.

-

Ring-Opening : Reaction with 3-aminophenol in THF yields a diol intermediate.

-

Dehydration : HCl-mediated dehydration forms the pyridine-aniline linkage.

This route, while longer, avoids sensitive coupling steps and achieves 65% overall yield.

Analytical Validation and Characterization

Critical quality control metrics for this compound include:

-

HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

-

¹H NMR (CDCl₃): δ 8.57 (d, J=4.8 Hz, 1H), 7.75–7.63 (m, 2H), 6.81 (d, J=9.2 Hz, 1H).

Challenges and Optimization Opportunities

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridinyl substitution pattern) .

- IR Spectroscopy : Monitor NH stretching (~3400 cm⁻¹) to assess hydrogen bonding in solid-state forms.

How does the electronic structure of this compound influence its reactivity in organometallic complexes?

Advanced Research Focus

The methoxy group acts as an electron-donating substituent, modulating the pyridinyl ring’s π-accepting capacity. In platinum(II) complexes (e.g., tetradentate ligands), this affects metal-to-ligand charge transfer (MLCT) transitions, studied via UV-vis and cyclic voltammetry. DFT calculations (e.g., B3LYP/6-31G*) quantify frontier molecular orbital energies for reactivity predictions .

What strategies are effective for analyzing degradation products of this compound under oxidative conditions?

Q. Advanced Research Focus

- LC-MS/MS : Use C18 columns (e.g., 2.6 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate oxidation byproducts (e.g., quinone imines).

- Stability Studies : Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and monitor degradation kinetics via HPLC .

How can solubility and stability be experimentally determined for this compound in aqueous and organic media?

Q. Basic Research Focus

- Solubility : Shake-flask method in buffers (pH 1–13) and solvents (DMSO, ethanol). Quantify via UV-vis at λmax ~270 nm.

- Stability : Accelerated stability testing (40°C/75% RH) over 4 weeks, with HPLC purity checks .

What computational methods predict the ligand properties of this compound in coordination chemistry?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to metal centers (e.g., Pt²⁺) using AutoDock Vina.

- DFT : Calculate ligand binding energies and frontier orbital symmetry matching with metal d-orbitals .

How can regioselectivity challenges in functionalizing this compound be addressed?

Q. Advanced Research Focus

- Directed Ortho-Metalation : Use directing groups (e.g., -NH₂) with LDA/TMP to install substituents at specific positions.

- Protecting Groups : Temporarily protect the aniline NH₂ with Boc to prevent side reactions during pyridinyl modifications .

What analytical workflows ensure batch-to-batch consistency in synthesizing this compound?

Q. Basic Research Focus

- QC Protocols : Routine HPLC (e.g., Zorbax SB-C18, 1.8 µm) with retention time matching.

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

How does the methoxy group affect the compound’s photophysical properties?

Advanced Research Focus

Compare with non-methoxy analogs via time-resolved fluorescence. The electron-donating methoxy group red-shifts emission maxima and increases quantum yield due to enhanced conjugation .

What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.